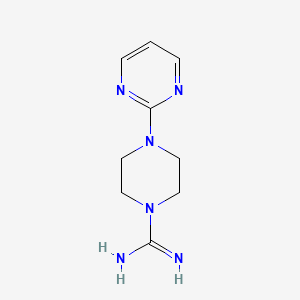
4-(Pyrimidin-2-yl)piperazine-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrimidin-2-yl)piperazine-1-carboximidamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are significant in various biological processes and have been widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)piperazine-1-carboximidamide typically involves the reaction of pyrimidine derivatives with piperazine and carboxamidine. One common method includes the use of amidines and ketones in the presence of catalysts such as copper or zinc chloride. For example, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrimidin-2-yl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-(Pyrimidin-2-yl)piperazine-1-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in various biological processes and pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(Pyrimidin-2-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects are mediated through its binding to these targets, which can result in the modulation of various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Uniqueness
4-(Pyrimidin-2-yl)piperazine-1-carboximidamide is unique due to its specific structure and the presence of both pyrimidine and piperazinecarboxamidine moieties. This combination allows it to interact with a distinct set of molecular targets, making it a valuable compound for various research and therapeutic applications .
Propiedades
Número CAS |
1417569-96-0; 856844-32-1 |
|---|---|
Fórmula molecular |
C9H14N6 |
Peso molecular |
206.253 |
Nombre IUPAC |
4-pyrimidin-2-ylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C9H14N6/c10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9/h1-3H,4-7H2,(H3,10,11) |
Clave InChI |
KTTMNBMIUNKFAW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=N)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


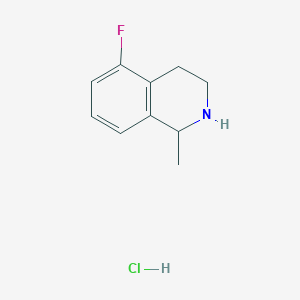
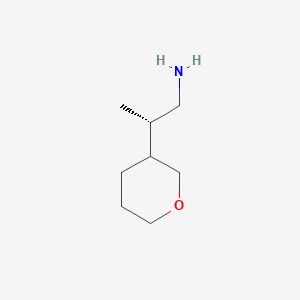
![(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2832356.png)

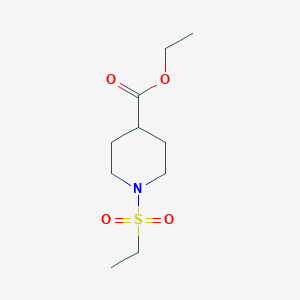
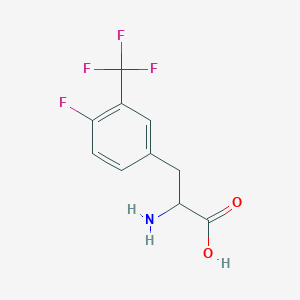
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2832363.png)
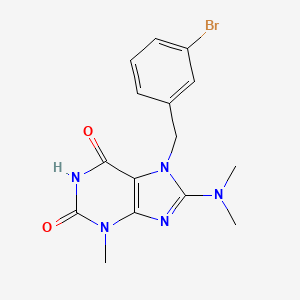
![N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2832367.png)
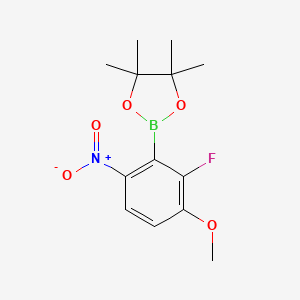
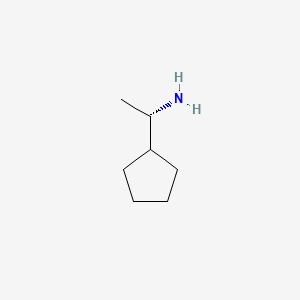
![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2832371.png)
![4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline](/img/structure/B2832372.png)
![2-cyclohexyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2832373.png)
